molecular formula C10H8BrNO3 B13006644 Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate

Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate

Cat. No.: B13006644
M. Wt: 270.08 g/mol
InChI Key: FWUXVMUPVWUJJT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate is a benzoxazole derivative intended for research and development purposes. Benzoxazole scaffolds are recognized in medicinal chemistry for their diverse biological profiles. Research into similar compounds has indicated potential applications in developing pharmacologically active molecules, given that benzoxazole derivatives have been investigated for a range of activities, including as antimicrobial, antiviral, and anti-inflammatory agents . The specific bromo and ester functional groups on this compound make it a versatile intermediate for further chemical synthesis, such as metal-catalyzed cross-coupling reactions or functional group transformations. Researchers can utilize this chemical as a key building block for constructing more complex molecules or in exploratory studies to discover new chemical entities. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-5-9-7(11)3-6(10(13)14-2)4-8(9)15-12-5/h3-4H,1-2H3

InChI Key

FWUXVMUPVWUJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents under specific conditions. One common method involves the use of 2-aminophenol as a precursor, which is reacted with brominated and methylated aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts. The reaction is usually carried out under reflux conditions in solvents like water or organic solvents to achieve high yields .

Chemical Reactions Analysis

Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol or dimethylformamide. .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that benzoxazole derivatives, including Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate, exhibit promising anticancer properties. For instance, derivatives with a benzoxazole scaffold have been shown to possess cytotoxic effects against various cancer cell lines. One study reported that compounds with the benzoxazole structure demonstrated enhanced activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells when modified with acetic acid groups at specific positions on the benzoxazole ring .

Inhibition of Enzymatic Pathways
The compound has also been investigated for its potential to inhibit specific enzymes involved in lipid metabolism. For example, benzoxazolone carboxamides derived from similar structures have been identified as inhibitors of acid ceramidase, an enzyme linked to lysosomal storage diseases such as Gaucher’s and Krabbe’s diseases. In animal models, these inhibitors showed a significant reduction in toxic lipid levels, suggesting therapeutic potential for metabolic disorders .

Material Science

Synthesis of Functional Materials
this compound can serve as a precursor for synthesizing functional materials. Its ability to form stable complexes with metal ions makes it suitable for developing materials with specific electronic or optical properties. Recent advancements in nanotechnology have utilized benzoxazole derivatives in creating nanomaterials that exhibit unique catalytic properties .

Polymer Chemistry
The compound has applications in polymer chemistry where it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that incorporating benzoxazole units into polymers can improve their resistance to thermal degradation and increase their mechanical strength .

Catalysis

Catalytic Applications
this compound has been employed in various catalytic processes. For instance, it can act as a catalyst or catalyst precursor in organic reactions involving C–N bond formation. Studies have demonstrated that using benzoxazole derivatives as catalysts can lead to higher yields and shorter reaction times in the synthesis of complex organic molecules .

Nanocatalysts Development
Recent innovations have focused on developing nanocatalysts based on benzoxazole derivatives. These materials exhibit enhanced catalytic activity due to their high surface area and unique electronic properties. The use of such nanocatalysts has been shown to facilitate reactions under mild conditions while maintaining high selectivity .

Data Tables

Application Area Example Studies/Findings Potential Impact
Medicinal ChemistryCytotoxic effects against MCF-7 and HCT-116 cells; inhibition of acid ceramidaseCancer therapy; treatment for metabolic disorders
Material ScienceSynthesis of functional materials; incorporation into polymersEnhanced material properties
CatalysisUse as catalysts in organic reactions; development of nanocatalystsIncreased efficiency in chemical synthesis

Case Studies

  • Cytotoxicity Evaluation
    A study evaluated the cytotoxicity of several benzoxazole derivatives, including this compound, against various cancer cell lines. The results indicated that modifications at the carboxylate position significantly enhanced the anticancer activity compared to unmodified analogs .
  • Nanocatalyst Development
    Research focused on synthesizing strontium carbonate nanomaterials from benzoxazole derivatives showed that these materials could be effectively used as catalysts in organic synthesis, yielding high conversion rates under environmentally friendly conditions .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their cellular processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 4-bromo-1H-indazole-6-carboxylate (CAS: 885518-47-8)

  • Core Structure : Indazole (benzene fused with pyrazole) vs. benzoxazole.
  • Substituents : Bromine at position 4 and methyl carboxylate at position 6, analogous to the target compound.

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate

  • Core Structure : 1,3,5-Triazine vs. benzoxazole.
  • Substituents: Bromine on a phenoxy group, methoxyphenoxy, and formyl groups.
  • Key Differences : The triazine core enables π-stacking and diverse substitution patterns, but its planar geometry contrasts with benzoxazole’s fused bicyclic rigidity .

Methyl Salicylate

  • Core Structure : Simple benzene ring with ester and hydroxyl groups.
  • Key Differences : Lacks heterocyclic complexity, leading to lower thermal stability and distinct reactivity in ester hydrolysis .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) LogP* (Predicted)
Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate C₁₀H₈BrNO₃ 286.08 Benzoxazole, Br, COOCH₃ Not reported ~2.5
Methyl 4-bromo-1H-indazole-6-carboxylate C₉H₇BrN₂O₂ 255.07 Indazole, Br, COOCH₃ Not reported ~2.1
Methyl salicylate C₈H₈O₃ 152.15 Benzene, OH, COOCH₃ -8.6 1.9

*LogP values estimated using fragment-based methods.

Key Observations :

  • The benzoxazole derivative exhibits higher molecular weight and lipophilicity (LogP) compared to methyl salicylate, attributed to bromine and the heterocycle.
  • Indazole analogues may show reduced LogP due to hydrogen-bonding capacity from NH groups .

Biological Activity

Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, applications in various therapeutic areas, and relevant case studies.

Overview of the Compound

This compound belongs to the benzoxazole class of compounds, which are known for their diverse biological activities. The presence of the bromine atom and the carboxylate group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, potentially disrupting cellular processes.
  • Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways that are critical for cell function and survival.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoxazole exhibit antimicrobial properties, indicating potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 Value (µM) Cell Line/Target Reference
Anticancer< 10MCF-7 (Breast Cancer)
Antimicrobial≤ 1Mycobacterium tuberculosis (Mtb)
Cytotoxicity15.63U-937 (Monocytic Leukemia)
Enzyme InhibitionNot specifiedIMPDH (Inosine Monophosphate Dehydrogenase)

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells, with an IC50 value indicating potent activity. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation, highlighting its potential as an anticancer agent .
  • Antimicrobial Properties : Research into the structure-activity relationship (SAR) of benzoxazole derivatives indicated that this compound showed promising inhibitory concentrations against Mycobacterium tuberculosis. This suggests a potential role in combating drug-resistant strains of tuberculosis .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound's activity might stem from its ability to inhibit key enzymes involved in nucleotide biosynthesis, thereby affecting bacterial growth and survival .

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